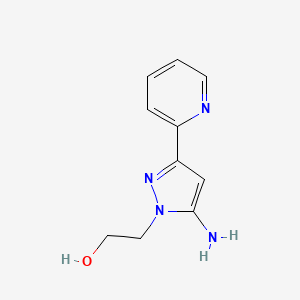

1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)-

Overview

Description

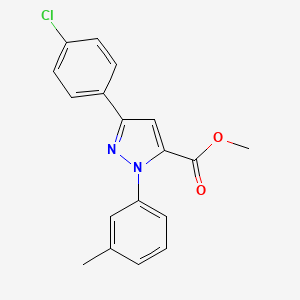

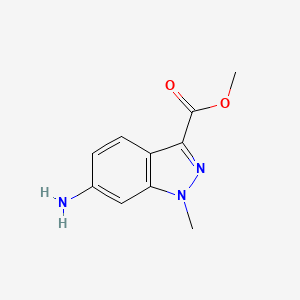

“1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)-” is a compound that belongs to the family of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazoles is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . The structure allows for structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Chemical Reactions Analysis

Pyrazoles are involved in a variety of chemical reactions. For instance, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can be influenced by their specific structure and substituent groups. For example, pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Antimicrobial and Antioxidant Activity

Pyrazole compounds, including 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)-, have been synthesized and evaluated for their in vitro antimicrobial activity . Among all the tested compounds, some possess the highest growth inhibitory activity . The antioxidant properties of these compounds have also been demonstrated and revealed remarkable activity compared to the standard antioxidant .

Anti-fibrotic Activity

A series of novel 2-(pyridin-2-yl)pyrimidine derivatives, which could include 2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)ethanol, were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

COX-2 Inhibitors

New 1H-pyrazole-1-carbothioamide derivatives, which could include 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)-, have been synthesized and studied for their biological importance as COX-2 inhibitors .

Antiviral Activity

Pyrazole compounds, including 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)-, have been used in molecular docking studies to evaluate probable interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme . These studies reveal that the compounds could be the best inhibitors for the novel SARS Cov-2 virus .

Fluorescent Probes

Recent applications detail the use of pyrazole heterocycles in medicinal chemistry as fluorescent probes .

Structural Units of Polymers

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. Their popularity has skyrocketed since the early 1990s . They are often used as structural units of polymers .

Mechanism of Action

Target of Action

The primary target of 2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)ethanol is the 2,2-dialkylglycine decarboxylase . This enzyme plays a crucial role in various biological processes, including the metabolism of amino acids and the biosynthesis of several coenzymes .

Mode of Action

The compound interacts with its target, the 2,2-dialkylglycine decarboxylase, through a process known as molecular docking . This interaction results in changes to the enzyme’s activity, which can influence various biological processes .

Biochemical Pathways

Given its target, it is likely that it impacts pathways related to amino acid metabolism and coenzyme biosynthesis .

Result of Action

It has been suggested that the compound may have antimicrobial properties, potentially making it useful in the treatment of certain bacterial infections .

Future Directions

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Future research will likely continue to explore the synthesis and applications of pyrazole derivatives, as well as their potential roles in medicinal chemistry, drug discovery, and other fields .

properties

IUPAC Name |

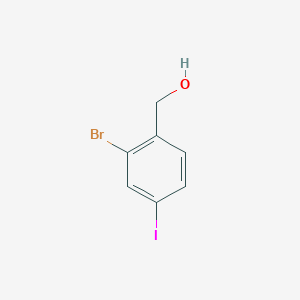

2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c11-10-7-9(13-14(10)5-6-15)8-3-1-2-4-12-8/h1-4,7,15H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQUVQGEAUWRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C(=C2)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

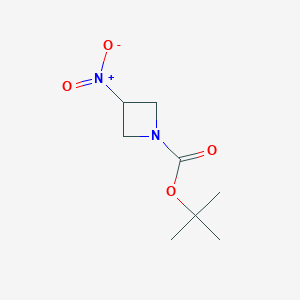

![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1529188.png)

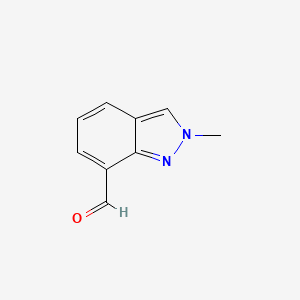

![Octahydro-2lambda6-piperazino[2,1-c]thiomorpholine-2,2-dione dihydrochloride](/img/structure/B1529193.png)